

# ZMapp Compound: A Comparative Analysis of Therapeutic Efficacy in Ebola Virus Disease

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## Compound of Interest

Compound Name: Mapp

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This guide provides a comprehensive comparison of the experimental therapeutic **ZMapp** with other significant antiviral interventions for Ebola Virus Disease (EVD). The following sections detail the therapeutic performance, mechanisms of action, and experimental protocols, supported by data from pivotal preclinical and clinical trials.

## Comparative Efficacy of EVD Therapeutics

The landscape of EVD therapeutics evolved significantly during and after the 2014-2016 West African outbreak. While **ZMapp** was a prominent early experimental treatment, subsequent research has identified more effective options. The following tables summarize the quantitative data from key clinical trials.

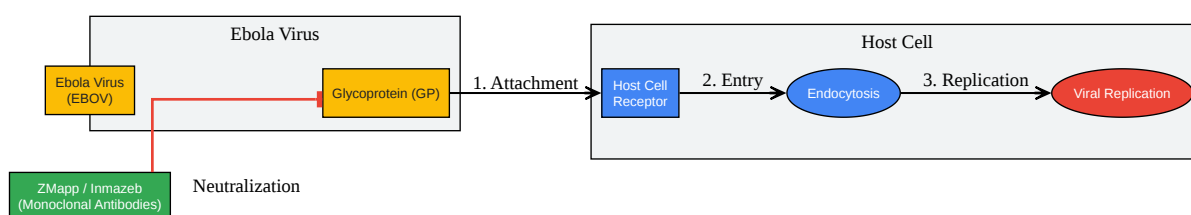
Therapeutic Agent	Drug Class	PALM Trial Mortality Rate (Overall)	PALM Trial Mortality Rate (Low Viral Load)	PREVAIL II Trial Mortality Rate
ZMapp	Monoclonal Antibody Cocktail	49% - 51.3% <a href="#">[1]</a>	24%	22%
Inmazeb (REGN-EB3)	Monoclonal Antibody Cocktail	29% - 33.5%	6%	Not Applicable
Ansuvimab (mAb114)	Monoclonal Antibody	34%	11%	Not Applicable
Remdesivir	Antiviral (Nucleoside Analog)	53%	33%	Not Applicable
Favipiravir	Antiviral (RNA Polymerase Inhibitor)	Not included in PALM trial	Not included in PALM trial	Data inconclusive; one study showed no significant improvement over standard of care.
Brincidofovir	Antiviral (Nucleotide Analog)	Not included in PALM trial	Not included in PALM trial	Trial terminated early; no efficacy data.
Standard of Care (Control)	Supportive Care	51.3% (ZMapp arm as comparator)	Not Applicable	37%

## Mechanisms of Action

The primary therapeutic agents developed for EVD target the virus's surface glycoprotein (GP), which is essential for viral entry into host cells, or inhibit viral replication.

- **ZMapp**, Inmazeb, and Ansuvimab (Monoclonal Antibodies): These antibody-based therapies provide passive immunity. They are designed to bind to the Ebola virus glycoprotein (GP), neutralizing the virus and preventing it from infecting new cells. **ZMapp** and Inmazeb are "cocktails" of three different monoclonal antibodies that bind to distinct, non-overlapping epitopes on the GP. This multi-target approach is intended to reduce the likelihood of the virus escaping treatment through mutation. Ansuvimab is a single monoclonal antibody derived from an EVD survivor.
- Favipiravir (RNA Polymerase Inhibitor): This antiviral drug functions by selectively inhibiting the RNA-dependent RNA polymerase of the Ebola virus, an enzyme crucial for the replication of the virus's RNA genome. By blocking this enzyme, favipiravir prevents the virus from multiplying within the host's cells.
- Brincidofovir (Nucleotide Analog): This compound is a prodrug of cidofovir. Its antiviral activity against the RNA-based Ebola virus is thought to be dependent on its lipid moiety, though the precise mechanism is not as well-defined as its action against DNA viruses.

## Signaling Pathway and Mechanism of Action Diagrams



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Caption: Mechanism of monoclonal antibody intervention in Ebola virus infection.

## Experimental Protocols

## Pivotal Clinical Trial: The PALM Trial (Pamoja TuLinde Maisha)

The PALM trial was a randomized, controlled clinical trial that evaluated the efficacy and safety of four investigational therapies for EVD.

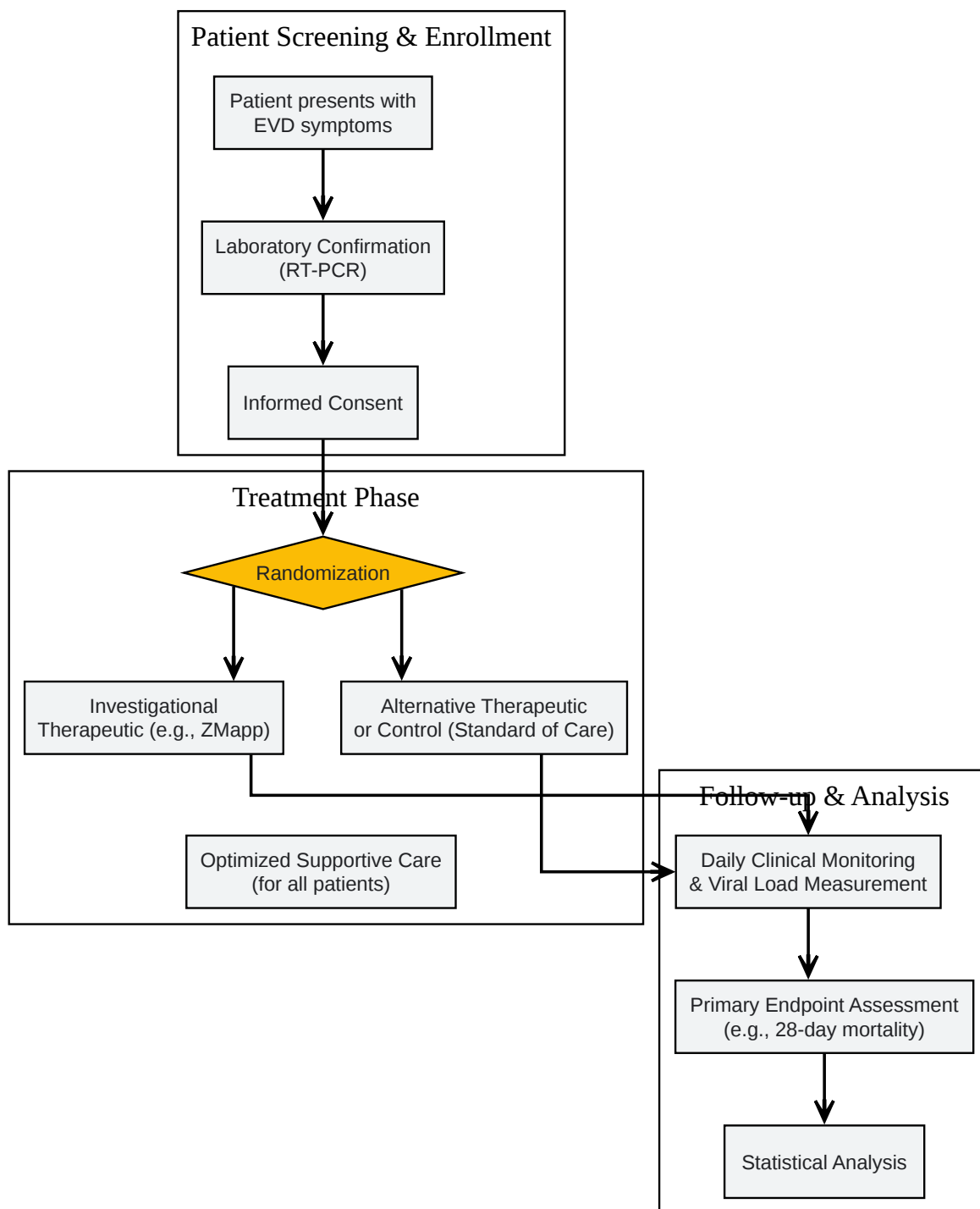
- Objective: To compare the mortality of patients with EVD who received either Inmazeb, Ansuvimab, remdesivir, or **ZMapp**.
- Patient Population: Individuals of all ages with laboratory-confirmed EVD in the Democratic Republic of Congo.
- Methodology:
  - Patients were randomized to one of the four treatment arms.
  - Inmazeb (REGN-EB3): Administered as a single intravenous infusion of 50 mg of each of the three antibodies per kg of body weight.
  - Ansuvimab (mAb114): Administered as a single intravenous infusion of 50 mg/kg.
  - **ZMapp**: Administered as three intravenous infusions of 50 mg/kg, given every third day.
  - Remdesivir: Administered intravenously with a loading dose on day 1, followed by a daily maintenance dose for a total of 10 days.
  - All patients received optimized supportive care, including intravenous fluids, electrolyte replacement, and monitoring of vital signs.
- Primary Endpoint: The primary efficacy endpoint was 28-day mortality.
- Results: The trial was stopped early after an interim analysis showed that Inmazeb and Ansuvimab were superior to **ZMapp** and remdesivir in reducing mortality.

## Preclinical Evaluation in Non-Human Primates (NHP)

Preclinical studies in rhesus macaques were crucial for evaluating the potential of **ZMapp**.

- Objective: To determine the efficacy of **ZMapp** in treating EVD in a relevant animal model.
- Animal Model: Rhesus macaques were challenged with a lethal dose of the Ebola virus.
- Methodology:
  - Animals were infected with the Ebola virus.
  - Treatment with **ZMapp** was initiated at various time points post-infection (e.g., 3, 4, or 5 days).
  - **ZMapp** was administered as three intravenous doses of 50 mg/kg each, spaced three days apart.
  - Control animals received no treatment.
  - Animals were monitored for clinical signs of disease, viremia, and survival.
- Primary Endpoint: Survival at 28 days post-infection.
- Results: **ZMapp** demonstrated significant efficacy, with some studies showing 100% survival in NHPs even when treatment was initiated up to five days after infection.

## Experimental Workflow Diagram



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Caption: Generalized workflow for a clinical trial of an EVD therapeutic.

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## References

- 1. PALM Ebola Clinical Trial Stopped Early as Regeneron's REGN-EB3 Therapy Shows Superiority to ZMapp in Preventing Ebola Deaths | Regeneron Pharmaceuticals Inc. [newsroom.regeneron.com]
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